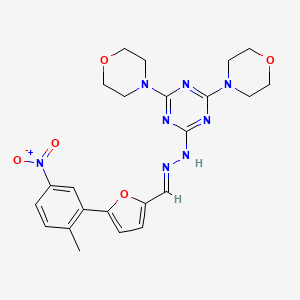
2-(4-methylphenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylphenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone, also known as PD153035, is a synthetic compound that has been extensively studied for its potential use as an anticancer agent. It belongs to the class of quinazoline-based tyrosine kinase inhibitors, which work by inhibiting the activity of certain enzymes that are involved in the growth and spread of cancer cells.
Aplicaciones Científicas De Investigación
2-(4-methylphenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is overexpressed in many types of cancer cells. Inhibition of EGFR activity leads to a reduction in cell proliferation, migration, and invasion, as well as an increase in apoptosis. 2-(4-methylphenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone has been shown to be effective against a variety of cancer cell lines, including lung, breast, colon, and prostate cancer.
Mecanismo De Acción
2-(4-methylphenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone works by binding to the ATP-binding site of the EGFR tyrosine kinase, which prevents the enzyme from phosphorylating its downstream targets. This leads to a reduction in cell proliferation, migration, and invasion, as well as an increase in apoptosis. 2-(4-methylphenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone has also been shown to inhibit the activity of other tyrosine kinases such as HER2, HER4, and c-Src.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer activity, it has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-methylphenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone has several advantages for lab experiments. It is readily available and relatively inexpensive compared to other tyrosine kinase inhibitors. It is also highly specific for EGFR and has a high binding affinity, which makes it an ideal tool for studying the role of EGFR in cancer cells. However, 2-(4-methylphenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone has some limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to use in certain assays. It also has a relatively short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are many future directions for further research on 2-(4-methylphenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone. One area of interest is the development of more potent and selective tyrosine kinase inhibitors that can overcome the limitations of 2-(4-methylphenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone. Another area of interest is the use of 2-(4-methylphenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone in combination with other anticancer agents to enhance its effectiveness. Additionally, further studies are needed to elucidate the mechanisms of resistance to 2-(4-methylphenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone in cancer cells, which can help to identify new targets for drug development. Finally, the use of 2-(4-methylphenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone in animal models of cancer can provide valuable information on its efficacy and safety in vivo.
Métodos De Síntesis
2-(4-methylphenyl)-3-(6-methyl-2-pyridinyl)-4(3H)-quinazolinone can be synthesized using a variety of methods, but the most commonly used method is the reaction of 4-methylphenylhydrazine with 2-chloro-6-methylpyridine to form the corresponding hydrazone. This is then reacted with 2-aminobenzoic acid to form the quinazolinone ring system. The resulting compound is then purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Propiedades
IUPAC Name |
2-(4-methylphenyl)-3-(6-methylpyridin-2-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-14-10-12-16(13-11-14)20-23-18-8-4-3-7-17(18)21(25)24(20)19-9-5-6-15(2)22-19/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSSVRAQYMTPHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC(=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24802837 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-methylphenyl)-3-(6-methylpyridin-2-yl)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5887793.png)

![1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5887804.png)


![2-[(4-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5887854.png)
![2-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B5887859.png)
![2-adamantyl[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5887868.png)


![3-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5887881.png)

![N-[2-chloro-5-(propionylamino)phenyl]-2-nitrobenzamide](/img/structure/B5887891.png)